

Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Enniatin B1

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Compound of Interest		
Compound Name:	Enniatin B1	
Cat. No.:	B191170	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1] It is recognized for its ionophoric properties, allowing it to transport cations across biological membranes.[2][3] This activity makes **Enniatin B1** a potent tool for inducing and studying mitochondrial dysfunction. Its primary mechanism involves disrupting mitochondrial ion homeostasis, which triggers a cascade of events including mitochondrial membrane depolarization, oxidative stress, and the induction of apoptosis.[4][5][6][7] These application notes provide a comprehensive overview of **Enniatin B1**'s effects on mitochondria and detailed protocols for its use in experimental settings.

Mechanism of Action

Enniatin B1's toxic effects are strongly linked to its activity as a potassium (K+) ionophore.[4] [5][7] It facilitates the influx of K+ into the mitochondrial matrix, leading to several key events that characterize mitochondrial dysfunction:

 Mitochondrial Membrane Permeabilization and Depolarization: The influx of K+ disrupts the electrochemical gradient across the inner mitochondrial membrane, causing a significant drop in the mitochondrial membrane potential (ΔΨm).[1][4][5]



- Uncoupling of Oxidative Phosphorylation: The collapse of the ΔΨm uncouples the electron transport chain from ATP synthesis, leading to a suppressed respiration rate and impaired cellular energy homeostasis.[4][5][8]
- Induction of Oxidative Stress: The disruption of mitochondrial function leads to the overproduction of reactive oxygen species (ROS), a key factor in the onset of oxidative stress.[2][4][9] This can cause subsequent damage to lipids, proteins, and DNA.[4]
- Altered Ca2+ Homeostasis: Enniatin B1 has been shown to damage mitochondrial Ca2+ retention capacity, further contributing to cellular stress and dysfunction.[4][5][8]
- Apoptosis Induction: The mitochondrial damage initiated by Enniatin B1 is a primary trigger
 for the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic genes
 like Bax and Caspase3, the downregulation of anti-apoptotic factors like Bcl2l1, and the
 activation of effector caspases such as caspase-3 and caspase-9.[4]

Data Presentation

The effects of **Enniatin B1** can vary depending on the cell type and concentration used. The following tables summarize quantitative data from various studies.

Table 1: Summary of Enniatin B1 Effects on Mitochondrial and Cellular Parameters



Cell Line	Concentration(s)	Exposure Time	Observed Effects	Reference(s)
Caco-2 (Human colorectal adenocarcinoma)	1.5 - 3 μΜ	24 - 74 h	Loss of mitochondrial membrane potential (ΔΨm), increased ROS production, lipid peroxidation, apoptosis, and necrosis.	[4][9]
H4IIE (Rat hepatoma)	~1 μM	24 h	Increased caspase 3/7 activity, nuclear fragmentation (apoptosis), disruption of ERK signaling.	[10][11]
SH-SY5Y (Human neuroblastoma)	0.1 - 10 μΜ	Not specified	Alteration of Ca2+ homeostasis leading to caspase-induced apoptosis. No significant ROS overproduction or $\Delta\Psi m$ perturbation was recorded.	[4][6]
Boar Spermatozoa	0.7 μM (500 ng/mL)	4 days	Mitochondrial depolarization, blocked sperm motility.	[1][4]



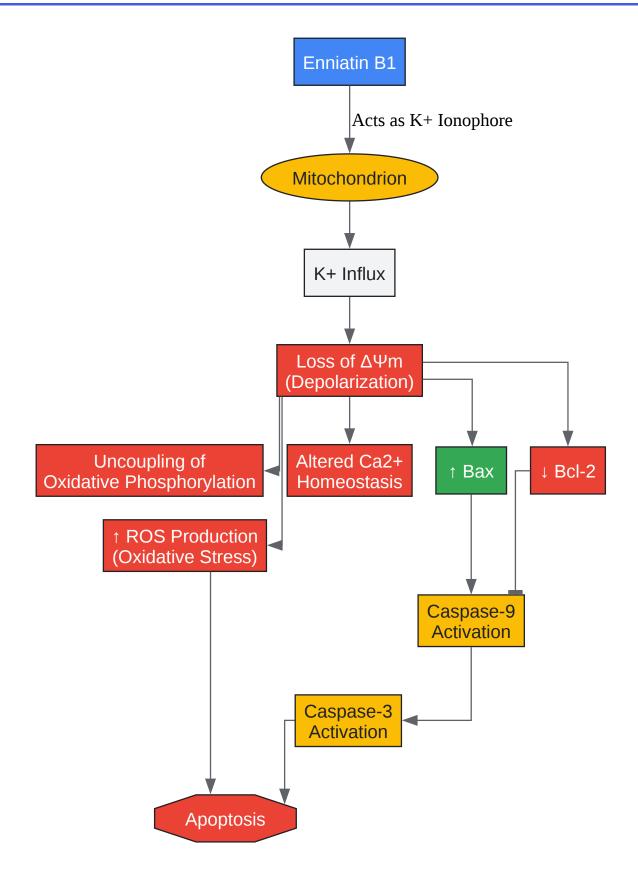
Mouse Blastocysts	1 - 10 μΜ	Not specified	ROS overproduction, activation of caspase-3 and caspase-9, leading to apoptosis.	[4]
Pig Embryos	10, 25, 50 μΜ	Not specified	Induction of apoptosis by destroying the anti-apoptosis signaling pathway.	[4]
HepG2 (Human liver carcinoma)	1.5 - 3 μΜ	24 - 72 h	No significant effects on mitochondrial membrane potential or apoptosis were recorded.	[4]

Table 2: EC50 Values for Enniatin B1 in Different Cancer Cell Lines

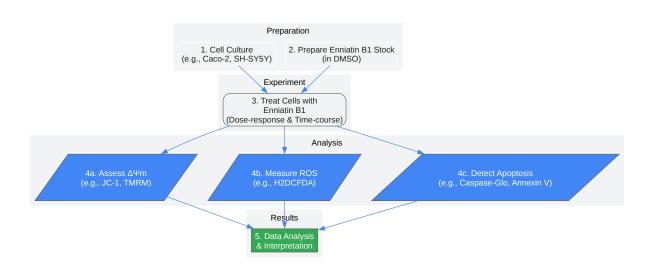
Cell Line	EC50 Value	Reference(s)
H4IIE	~1 - 2.5 µM	[10][11]
HepG2	~10 - 25 μM	[10][11]
C6 (Rat glioma)	~10 - 25 μM	[10][11]

Signaling Pathway and Experimental Workflow









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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Enniatin B1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191170#using-enniatin-b1-to-study-mitochondrial-dysfunction]

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